Lipophilicity Advantage: XLogP3-AA Comparison vs. 6‑Methyl Analog
The target compound exhibits a computed XLogP3-AA of 2.9, compared to 2.3 for the direct 6‑methyl analog 5‑bromo‑4‑chloro‑6‑methylpyrimidine [1][2]. The ΔXLogP3-AA of +0.6 is attributable to the replacement of –CH₃ with –CHF₂ and translates into an approximately 4‑fold increase in calculated octanol/water partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 5‑Bromo‑4‑chloro‑6‑methylpyrimidine (CAS 3438‑55‑9): XLogP3-AA = 2.3 |
| Quantified Difference | Δ = +0.6 (approx. 4‑fold higher P) |
| Conditions | PubChem-computed XLogP3 algorithm, release 2024.11.20 / 2025.09.15 |
Why This Matters
Elevated lipophilicity within the Rule‑of‑Five range (XLogP3 < 5) can improve passive membrane permeability without incurring solubility penalties, making the difluoromethyl analog a more suitable starting point for CNS‑sparing kinase inhibitor optimization where a balanced logP is critical [3].
- [1] PubChem CID 97627647: 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine. XLogP3-AA = 2.9. View Source
- [2] PubChem CID 4077921: 5-Bromo-4-chloro-6-methylpyrimidine. XLogP3-AA = 2.3. View Source
- [3] Borsari C, et al. PQR514, a PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety, Demonstrates Improved Potency and Favorable Pharmacokinetics. ACS Med Chem Lett. 2019; 10(10):1473–1479. View Source
